molecular formula C5H7FO2 B3000382 (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid CAS No. 2166170-18-7

(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B3000382
CAS No.: 2166170-18-7
M. Wt: 118.107
InChI Key: VUCUGTZPWIJWPK-WUJLRWPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid” is C5H7FO2 . The InChI code is 1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m1/s1 . The molecular weight is 118.11 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Decomposition and Inhibition Studies

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a related compound, has been studied for its increased reactivity and unstable nature under physiological conditions, decomposing to 3-fluoro-2-oxobut-3-enoic acid. It's also a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase with submicromolar affinity (Liu et al., 2015).

Synthesis and Pharmacological Profile

The synthesis of (+)-(1R(),2R())-2-[(1S(*))-1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid, a fluorinated compound, demonstrates almost identical affinity for mGluR2 as its non-fluorinated counterpart but with a superior pharmacokinetic profile (Sakagami et al., 2008).

Preparation of Fluoro-alkoxy Butadienes

The preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane, which smoothly undergo 4 + 2 cycloaddition reactions, is another application. This demonstrates the use of fluorinated cyclopropanes in synthetic chemistry (Patrick et al., 2002).

Biological Evaluation of Bromophenol Derivatives

Research on trans-(1R*,2R*,3R*)-ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and related compounds has shown that these bromophenol derivatives are effective inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications (Boztaş et al., 2019).

Development of Chiral Cyclopropane Units

The design and synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine represent another application. These cyclopropane-based compounds help in investigating bioactive conformations (Kazuta et al., 2002).

Pharmacological Profile of mGluR Agonists

Fluorinated cyclopropanes like FAP4 stereoisomers have been synthesized and studied for their agonist activity against metabotropic glutamate receptors (mGluR), showing potential for development as potent mGluR agonists (Ivashkin et al., 2015).

Radiolabeling and Inactivation Studies

1-Amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for ACC deaminase, has been radiolabeled for insight into enzymatic reactions, showing the diverse applications of fluorinated cyclopropanes in biochemical studies (Zhao & Liu, 2002).

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

(1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCUGTZPWIJWPK-WUJLRWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]1(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.